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Compound of Interest

Compound Name: Irpagratinib

Cat. No.: B12386767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irpagratinib (ABSK011), a

potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in

preclinical studies of hepatocellular carcinoma (HCC) characterized by Fibroblast Growth

Factor 19 (FGF19) overexpression.

Introduction
Hepatocellular carcinoma is a leading cause of cancer-related death worldwide.[1] A significant

subset of HCC patients, estimated at approximately 30%, exhibit overexpression of FGF19,

which acts as an oncogenic driver by activating the FGFR4 signaling pathway.[1][2] This

aberrant signaling promotes tumor cell proliferation and survival, and is associated with a more

aggressive disease phenotype and poorer prognosis.[1][2]

Irpagratinib is a novel, orally active small molecule inhibitor that selectively and irreversibly

binds to FGFR4, effectively blocking the downstream signaling cascade.[3] Preclinical and

clinical studies have demonstrated its potent anti-tumor activity in FGF19-driven HCC models

and patients.[1][3] These notes provide detailed protocols for key in vitro and in vivo

experiments to evaluate the efficacy and mechanism of action of Irpagratinib in relevant HCC

models.
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Irpagratinib is a highly selective inhibitor of FGFR4 with a reported IC50 of less than 10 nM.[3]

It covalently binds to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4,

leading to irreversible inhibition of its kinase activity.[3] This targeted inhibition blocks the

autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways,

including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation

and inducing apoptosis in HCC cells with an activated FGF19-FGFR4 axis.

Data Presentation
Table 1: In Vitro Efficacy of Irpagratinib

Cell Line FGF19 Status Assay Type Endpoint
Irpagratinib
IC50

Huh7 Overexpression Cell Viability
Inhibition of

Proliferation
< 10 nM[3]

Hep3B Overexpression Cell Viability
Inhibition of

Proliferation

Not explicitly

stated, but

sensitive

JHH7 Overexpression Cell Viability
Inhibition of

Proliferation

Not explicitly

stated, but

sensitive

Table 2: In Vivo Efficacy of Irpagratinib in HCC Xenograft
Models
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Model Type Treatment
Dosing
Regimen

Outcome Reference

Subcutaneous

Xenograft
Irpagratinib (oral) Dose-dependent

Tumor

regression
[3]

Cell-derived

Xenograft
Irpagratinib Not specified

Synergistic anti-

tumor effects

with other agents

[1]

Patient-derived

Xenograft
Irpagratinib Not specified

Synergistic anti-

tumor effects

with other agents

[1]

Table 3: Clinical Efficacy of Irpagratinib in FGF19+ HCC

Trial Phase Treatment
Patient
Population

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Progressio
n-Free
Survival
(PFS)

Phase Ib

(monotherapy

)

Irpagratinib

(BID

regimens)

Late-line

HCC
40.7%[1] Not Reported Not Reported

Phase II

(combo w/

Atezolizumab

)

Irpagratinib

(220mg BID)

+

Atezolizumab

Previously

treated with

ICI

50%[2] Not Reported Not Reported

Phase II

(combo w/

Atezolizumab

)

Irpagratinib +

Atezolizumab

Treatment-

naïve
50.0% 91.7% 7.0 months

Phase II

(combo w/

Atezolizumab

)

Irpagratinib +

Atezolizumab
Pretreated 52.9% 70.6% 8.3 months
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Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of

Irpagratinib in HCC cell lines with FGF19 overexpression.

Materials:

FGF19-overexpressing HCC cell lines (e.g., Huh7, Hep3B, JHH7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Irpagratinib (ABSK011)

DMSO (for stock solution)

96-well clear-bottom black plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Plate reader with luminescence detection capabilities

Protocol:

Cell Seeding:

Trypsinize and count HCC cells.

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of

complete culture medium.

Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell

attachment.

Compound Preparation and Treatment:

Prepare a 10 mM stock solution of Irpagratinib in DMSO.
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Perform serial dilutions of the Irpagratinib stock solution in complete culture medium to

achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control

(DMSO at the same final concentration as the highest Irpagratinib dose).

Remove the medium from the 96-well plate and add 100 µL of the diluted Irpagratinib or

vehicle control to the respective wells.

Incubation:

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Cell Viability Measurement:

Equilibrate the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Normalize the luminescence readings of the treated wells to the vehicle control wells.

Plot the normalized data against the logarithm of the Irpagratinib concentration.

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to

determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling
This protocol is for assessing the effect of Irpagratinib on the FGF19-FGFR4 signaling

pathway.

Materials:
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FGF19-overexpressing HCC cell lines

Irpagratinib (ABSK011)

Complete cell culture medium

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK,

anti-ERK, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Treatment and Lysis:

Seed FGF19-overexpressing HCC cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of Irpagratinib (e.g., 10 nM, 100 nM, 1 µM) or

vehicle control for a specified time (e.g., 2, 6, or 24 hours).

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Apply the ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

In Vivo Xenograft Model
This protocol describes the evaluation of Irpagratinib's anti-tumor efficacy in a subcutaneous

HCC xenograft model.

Materials:

FGF19-overexpressing HCC cell line (e.g., Huh7)

6-8 week old female athymic nude mice

Matrigel
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Irpagratinib (ABSK011)

Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

Calipers

Animal balance

Protocol:

Tumor Cell Implantation:

Resuspend Huh7 cells in a 1:1 mixture of serum-free medium and Matrigel at a

concentration of 5 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of

each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

When the average tumor volume reaches 150-200 mm^3, randomize the mice into

treatment and control groups (n=8-10 mice per group).

Drug Administration:

Prepare the Irpagratinib formulation and the vehicle control.

Administer Irpagratinib orally (e.g., by gavage) at a predetermined dose (e.g., 10, 30, or

100 mg/kg) once or twice daily.

Administer the vehicle control to the control group following the same schedule.

Efficacy Evaluation:

Measure tumor volumes and body weights 2-3 times per week.
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Monitor the animals for any signs of toxicity.

Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the

control group reach a predetermined size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Data Analysis:

Plot the mean tumor volume ± SEM for each group over time.

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

control group.

Perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizations
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Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of Irpagratinib.
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Caption: Experimental workflow for evaluating Irpagratinib in HCC models.
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Caption: Mechanism of action of Irpagratinib as an FGFR4 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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